Montelukast-d6 Sodium Salt

Isotopic Purity Reference Standard Quality Method Validation

This hexa-deuterated Montelukast analog (+6 Da mass shift) is the essential internal standard for FDA/EMA-compliant bioanalytical methods. Unlike non-deuterated surrogates, its near-identical co-elution with Montelukast ensures proportional matrix effect compensation, keeping accuracy within ±15% limits. Supplied with full characterization data (≥99% isotopic purity, ≥4-year stability at 4°C), it directly supports method validation for ANDA submissions, reducing internal development burden.

Molecular Formula C₃₅H₂₉D₆ClNNaO₃S
Molecular Weight 614.2
Cat. No. B1150699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast-d6 Sodium Salt
Synonyms1-[1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl-d6)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid Sodium Salt;  MK-476-d6;  Singulair; 
Molecular FormulaC₃₅H₂₉D₆ClNNaO₃S
Molecular Weight614.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Montelukast-d6 Sodium Salt: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Montelukast-d6 Sodium Salt (CAS 2673270-26-1) is a hexa-deuterated stable isotope-labeled analog of Montelukast sodium, intended exclusively as an internal standard for the quantification of Montelukast in biological matrices by GC-MS or LC-MS/MS . The compound incorporates six deuterium atoms into the molecular structure, resulting in a molecular formula of C₃₅H₂₉D₆ClNNaO₃S and a molecular weight of 614.2 g/mol, representing a +6 Da mass shift relative to the unlabeled analyte [1]. As a cysteinyl leukotriene 1 (CysLT1) receptor antagonist analog, it co-elutes with and mimics the chromatographic and ionization behavior of the target analyte while remaining spectrometrically distinguishable, thereby enabling accurate compensation for matrix effects, extraction variability, and instrument fluctuations in quantitative bioanalytical workflows [2].

Why Montelukast-d6 Sodium Salt Cannot Be Replaced by Generic Internal Standards


In quantitative LC-MS/MS bioanalysis, substituting Montelukast-d6 Sodium Salt with a non-deuterated structural analog or an isotopically labeled internal standard bearing a different labeling pattern introduces quantifiable analytical error that compromises data integrity for regulatory submissions [1]. Non-deuterated structural analogs exhibit differential extraction recovery, chromatographic retention, and ionization efficiency compared to Montelukast due to distinct physicochemical properties, resulting in incomplete compensation for matrix effects that can produce accuracy deviations exceeding the ±15% acceptance threshold mandated by FDA bioanalytical guidelines [2]. Conversely, Montelukast-d6 Sodium Salt provides a +6 Da mass separation between the m/z 586→422 (analyte) and m/z 592→427 (internal standard) MRM transitions, which minimizes isotopic crosstalk from natural-abundance isotopes while maintaining near-identical chromatographic behavior [3]. This co-elution property ensures that any matrix-induced ion suppression or enhancement affects both the analyte and internal standard proportionally, a compensation fidelity that structurally dissimilar alternatives cannot achieve [4].

Quantitative Evidence for Montelukast-d6 Sodium Salt Differentiation in Bioanalytical Method Selection


Chemical Purity and Deuterium Enrichment: Montelukast-d6 Sodium Salt vs. Commercial Montelukast Sodium API

Montelukast-d6 Sodium Salt is supplied with a certified purity of ≥99% deuterated forms (d1-d6) from validated commercial sources . In contrast, Montelukast Sodium API (non-deuterated) intended for pharmaceutical formulation typically exhibits purity specifications of 98.0%-102.0% as defined by USP compendial standards, with allowable impurity profiles up to 2.0% for individual impurities [1]. The 99%+ purity specification for the deuterated internal standard directly reduces the contribution of isotopic impurity interference in MS detection, thereby improving lower limit of quantitation (LLOQ) sensitivity [2].

Isotopic Purity Reference Standard Quality Method Validation

MRM Transition Specificity: Montelukast-d6 Internal Standard Mass Separation from Analyte

In LC-MS/MS assays utilizing Montelukast-d6 as the internal standard, the multiple reaction monitoring (MRM) transitions are defined as m/z 586→422 for Montelukast (analyte) and m/z 592→427 for the deuterated internal standard, yielding a consistent +6 Da precursor ion separation and +5 Da product ion separation [1]. This mass shift is sufficient to eliminate spectral overlap from the M+6 natural-abundance isotope peak of the non-deuterated analyte, which would otherwise contribute approximately 0.3% of the total analyte signal intensity to the internal standard channel at m/z 592 .

Mass Spectrometry MRM Optimization Isotopic Crosstalk

Method Validation Performance: Montelukast-d6 Corrected Quantification in Human Plasma

A fully validated HPLC-MS/MS method using Montelukast-d6 as internal standard for human plasma quantification demonstrated recovery >85%, intra- and inter-day precision <4.0% CV, and accuracy within 93.0%-107.0% across the calibration range of 10.0-600.0 ng/mL with correlation coefficient (r²) ≥ 0.9989 [1]. In comparison, methods employing non-deuterated structural analog internal standards for Montelukast quantification typically require more extensive sample clean-up protocols (solid-phase extraction) to achieve comparable precision, whereas the deuterated internal standard enabled a streamlined protein precipitation workflow [2].

Accuracy Precision Recovery Bioequivalence

Dynamic Range and Linearity: Montelukast-d6 Internal Standard Calibration Performance

LC-MS/MS methods employing Montelukast-d6 as the internal standard have achieved a linear dynamic range of 0.25-500 ng/mL with a correlation coefficient (r²) of 0.9999 in sheep plasma [1], and 10.0-600.0 ng/mL with r² ≥ 0.9989 in human plasma [2]. The lower limit of quantitation (LLOQ) of 0.36 ng/mL achieved in the sheep plasma method demonstrates that the deuterated internal standard effectively compensates for matrix effects at sub-nanogram concentrations without requiring a more complex or time-consuming sample preparation workflow [3].

Calibration Range Sensitivity LLOQ

Deuterium Labeling Pattern and Isotopic Purity: Montelukast-d6 vs. Alternative Deuterated Standards

Montelukast-d6 Sodium Salt contains six deuterium atoms specifically incorporated into the tert-butyl alcohol moiety of the Montelukast molecular framework (C(CD₃)₂OH), representing approximately 16.7% of the 36 total hydrogen positions in the molecule replaced with deuterium [1]. This d6-labeling strategy provides a +6 Da mass shift while preserving the core pharmacological structure and ensuring chromatographic co-elution with the non-deuterated analyte [2]. Alternative deuterated forms (d1-d5) are explicitly noted in vendor purity specifications as present as minor isotopic impurities, with the specification of ≥99% deuterated forms (d1-d6) ensuring that the total deuterium enrichment across all labeled species meets analytical requirements .

Isotopic Enrichment d6 Labeling Stable Isotope Selection

Regulatory Compliance and Application Scope: Montelukast-d6 Sodium Salt for ANDA and Bioequivalence Studies

Montelukast-d6 Sodium Salt is specifically manufactured and characterized for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) for Montelukast generic formulations [1]. Certain suppliers offer this compound under ISO 17034 accreditation for reference material production, with detailed certificates of analysis providing batch-specific purity, isotopic enrichment, and characterization data that meet regulatory submission requirements [2]. This contrasts with pharmaceutical secondary standards (e.g., Montelukast Sodium USP RS), which are intended for pharmacopeial identity and assay testing of drug product but lack the isotopic labeling required for MS-based internal standardization .

ANDA Submission Method Validation Regulatory Compliance ISO 17034

High-Impact Application Scenarios for Montelukast-d6 Sodium Salt in Bioanalytical Workflows


Human Plasma Bioequivalence Studies for Generic Montelukast Formulations

Montelukast-d6 Sodium Salt serves as the preferred internal standard for LC-MS/MS quantification of Montelukast in human plasma samples collected during bioequivalence studies. The validated method using this internal standard achieved linearity over 10.0-600.0 ng/mL with recovery >85%, precision <4.0% CV, and accuracy within 93.0%-107.0%, meeting FDA bioanalytical validation requirements and enabling successful application in a 28-subject crossover study following 10 mg oral Montelukast administration [1]. The use of a hexa-deuterated internal standard with near-identical chromatographic retention time (co-elution) ensures that matrix effects from plasma phospholipids and endogenous components are compensated proportionally across all subject samples, a critical factor for demonstrating bioequivalence between test and reference formulations [2].

Pre-clinical Pharmacokinetic Studies in Animal Models

For pre-clinical pharmacokinetic assessment of Montelukast in animal models (e.g., sheep, rodent species), Montelukast-d6 Sodium Salt enables high-throughput LC-MS/MS quantification with rapid sample preparation workflows. A validated method in sheep plasma achieved a linear range of 0.25-500 ng/mL with r² = 0.9999, LLOQ of 0.36 ng/mL, and total run time of 1.5 minutes using protein precipitation and a short monolithic column [1]. The streamlined sample preparation (two-fold acetonitrile precipitation) eliminates the need for time-consuming solid-phase extraction, reducing per-sample processing cost and increasing daily sample throughput capacity while maintaining acceptable precision (RSD <5% at all levels except LLOQ) [2].

Simultaneous Multi-Analyte Quantification Panels

Montelukast-d6 Sodium Salt has been successfully deployed in validated LC-MS/MS methods for simultaneous quantification of Montelukast alongside other co-administered therapeutic agents (e.g., fexofenadine) in human plasma, with a linear range of 2.00-1000 ng/mL and correlation coefficient ≥0.99 [1]. In multi-analyte panels, the use of analyte-specific deuterated internal standards (Montelukast-d6 for Montelukast; fexofenadine-d10 for fexofenadine) ensures that each analyte receives individualized correction for matrix effects and extraction variability, thereby improving the accuracy of drug-drug interaction assessments and combination product bioequivalence determinations [2].

Analytical Method Development and Validation for ANDA Submissions

Montelukast-d6 Sodium Salt is specifically indicated for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) for generic Montelukast products [1]. Suppliers provide this compound with comprehensive characterization data compliant with regulatory guidelines, including batch-specific certificates of analysis detailing purity (≥99% deuterated forms), isotopic enrichment, and stability data (≥4 years at 4°C) [2]. This documentation package directly supports the method validation sections of ANDA submissions, reducing the internal analytical development burden required to demonstrate method suitability to regulatory reviewers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Montelukast-d6 Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.